molecular formula C12H14F3NO B1419754 3-[3-(Trifluoromethyl)phenoxy]piperidine CAS No. 946759-18-8

3-[3-(Trifluoromethyl)phenoxy]piperidine

Cat. No. B1419754
M. Wt: 245.24 g/mol
InChI Key: AFCIGAUDFUCOEQ-UHFFFAOYSA-N
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Description

“3-[3-(Trifluoromethyl)phenoxy]piperidine” is a chemical compound with the molecular formula C12H14F3NO . It is used as a reactant for the synthesis of positive allosteric modulators of metabotropic glutamate receptor subtype 4 and 5-HT7 receptor ligands .


Synthesis Analysis

The synthesis of “3-[3-(Trifluoromethyl)phenoxy]piperidine” and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The synthesis process often involves Pd-catalyzed coupling reactions .


Molecular Structure Analysis

The molecular structure of “3-[3-(Trifluoromethyl)phenoxy]piperidine” consists of a piperidine ring attached to a phenyl ring via an oxygen atom. The phenyl ring carries a trifluoromethyl group .


Chemical Reactions Analysis

The chemical reactions involving “3-[3-(Trifluoromethyl)phenoxy]piperidine” are primarily its use as a reactant in the synthesis of various compounds. It is used in the synthesis of positive allosteric modulators of metabotropic glutamate receptor subtype 4 and 5-HT7 receptor ligands .

Scientific Research Applications

Synthesis and Antidepressant Activity

  • SYNTHESIS OF THE RIGID ANALOGUES OF AN SSRI BENZENEPROPANAMINE : Compounds including 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols were synthesized and evaluated for antidepressant activity. These compounds demonstrated fluoxetine-like antireserpine and anorexigenic activity, indicating potential use in antidepressant applications (Kumar et al., 2004).

Chemical Reactivity and Stereoelectronic Effects

  • NUCLEOPHILIC AROMATIC SUBSTITUTION REACTIONS IN DIPOLAR APROTIC SOLVENTS : This study reports on the reactivity of compounds activated by trifluoromethyl (CF3) groups with various nucleophiles. It highlights the effect of trifluoromethyl groups on the reactivity of nitrophenyl ethers, demonstrating the importance of these groups in chemical synthesis and reactivity (Isanbor & Babatunde, 2019).

Synthesis of Piperidine Derivatives

  • STEREOSELECTIVE REARRANGEMENT OF (TRIFLUOROMETHYL)PROLINOLS TO ENANTIOENRICHED 3-SUBSTITUTED 2-(TRIFLUOROMETHYL)PIPERIDINES : This research describes the synthesis of 3-substituted 2-(trifluoromethyl)piperidines by ring expansion of (trifluoromethyl)prolinols. The process is regio- and diastereoselective, showing the trifluoromethyl group's role in influencing stereoselectivity (Rioton et al., 2015).

Crystal Structure Analysis

  • THREE TRIFLUOROMETHYL-SUBSTITUTED PROTOPORPHYRINOGEN IX OXIDASE INHIBITORS : This study analyzed the crystal structures of three trifluoromethyl-substituted compounds. The findings provide insights into molecular geometry and interactions in solid-state chemistry, showcasing the trifluoromethyl group's influence on molecular structure (Li et al., 2005).

Radiolabeled Probes for Receptor Studies

  • HALOGENATED 4-(PHENOXYMETHYL)PIPERIDINES AS POTENTIAL RADIOLABELED PROBES FOR σ-1 RECEPTORS : This research synthesized halogenated 4-(4-phenoxymethyl)piperidines as potential δ receptor ligands. It explored their affinity and selectivity for in vitro receptor binding assays, demonstrating their potential as radiolabeled probes for studying receptors (Waterhouse et al., 1997).

Safety And Hazards

“3-[3-(Trifluoromethyl)phenoxy]piperidine” is classified as toxic if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-[3-(trifluoromethyl)phenoxy]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)9-3-1-4-10(7-9)17-11-5-2-6-16-8-11/h1,3-4,7,11,16H,2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCIGAUDFUCOEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20663030
Record name 3-[3-(Trifluoromethyl)phenoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Trifluoromethyl)phenoxy]piperidine

CAS RN

946759-18-8
Record name 3-[3-(Trifluoromethyl)phenoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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